

Application Notes and Protocols: Coupling Reactions of 2-Thiomorpholinoacetic Acid

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Compound of Interest

Compound Name: **2-Thiomorpholinoacetic acid**

Cat. No.: **B1319115**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and protocols for the coupling of **2-thiomorpholinoacetic acid** with various amines to form amide derivatives. Such derivatives are of significant interest in medicinal chemistry and drug discovery due to the versatile physicochemical properties imparted by the thiomorpholine moiety. The protocols detailed below are based on established and widely used amide bond formation methodologies.

Introduction to 2-Thiomorpholinoacetic Acid in Drug Discovery

2-Thiomorpholinoacetic acid is a valuable building block in the synthesis of novel chemical entities. The thiomorpholine ring, a sulfur-containing saturated heterocycle, can influence a molecule's polarity, solubility, and potential for hydrogen bonding.^[1] The sulfur atom can be further oxidized to a sulfoxide or a sulfone, providing additional avenues for modulating the compound's properties.^[1] The carboxylic acid functionality allows for the straightforward formation of amide bonds, a common linkage in many biologically active compounds and approved drugs. Amide coupling reactions are a cornerstone of medicinal chemistry, enabling the combination of diverse carboxylic acids and amines to generate extensive compound libraries for biological screening.^[2]

Key Coupling Reagents for Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid.^[3] Several classes of reagents have been developed for this purpose, with onium (aminium/uronium and phosphonium) salts and carbodiimides being the most prevalent.^[4]

- Onium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that, in the presence of a non-nucleophilic base, convert carboxylic acids into highly reactive acyl-oxy-azabenzotriazole active esters.^[5] These esters then readily react with primary and secondary amines to form the corresponding amides with high yields and minimal side reactions.^{[4][5]}
- Carbodiimides (e.g., EDC, DCC): Carbodiimides such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) facilitate amide bond formation by creating a reactive O-acylisourea intermediate.^[6] To improve efficiency and reduce racemization, an additive like 1-hydroxybenzotriazole (HOBr) is often included to form a more stable and reactive HOBr ester.^[7]

Experimental Protocols

The following are representative protocols for the coupling of **2-thiomorpholinoacetic acid** with a primary or secondary amine using HATU or EDC/HOBr as the coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of **2-thiomorpholinoacetic acid** with an amine using HATU.

Materials:

- **2-Thiomorpholinoacetic acid**
- Amine (primary or secondary)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and stirring equipment
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of **2-thiomorpholinoacetic acid** (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add HATU (1.2 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for the coupling of **2-thiomorpholinoacetic acid** with an amine using EDC in the presence of HOBt.

Materials:

- **2-Thiomorpholinoacetic acid**
- Amine (primary or secondary)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and stirring equipment
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve **2-thiomorpholinoacetic acid** (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
- Add TEA or DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC (1.5 eq) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with DCM.
- Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the pure amide.

Data Presentation

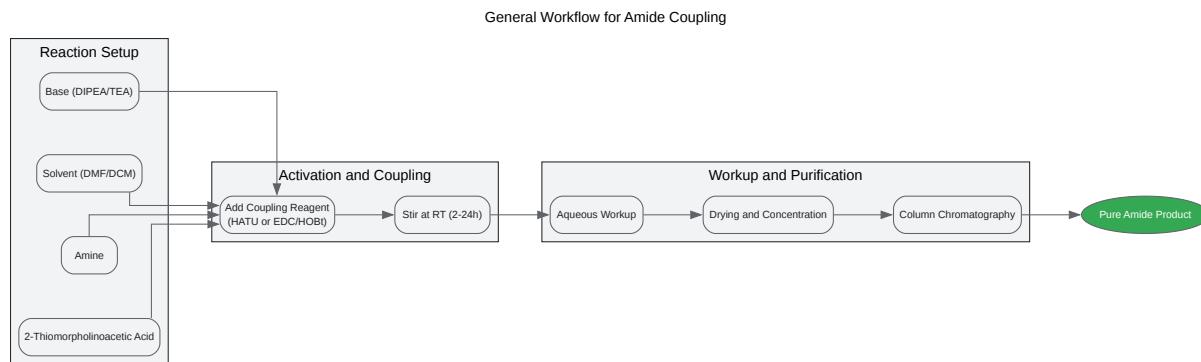
The following table summarizes representative, hypothetical quantitative data for the coupling of **2-thiomorpholinoacetic acid** with various amines using the protocols described above.

Note: This data is illustrative due to the lack of specific published examples for this compound.

Amine	Coupling Reagent	Yield (%)	Reference
Benzylamine	HATU	85	Hypothetical
Aniline	HATU	78	Hypothetical
Morpholine	EDC/HOBt	82	Hypothetical
4-Fluoroaniline	EDC/HOBt	75	Hypothetical
(R)-1- Phenylethylamine	HATU	88	Hypothetical

Visualizations

Experimental Workflow for Amide Coupling



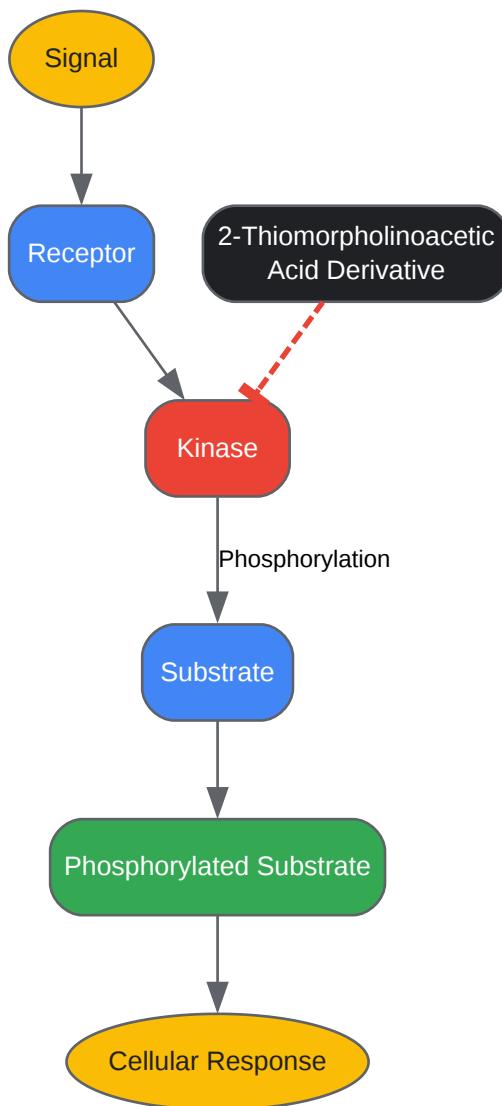
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Caption: General workflow for the amide coupling of **2-thiomorpholinoacetic acid**.

Potential Role in a Signaling Pathway

Derivatives of thiomorpholine may act as inhibitors in various signaling pathways. The diagram below illustrates a hypothetical scenario where a **2-thiomorpholinoacetic acid** derivative inhibits a kinase, a common target in drug discovery.

Hypothetical Kinase Inhibition Pathway

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Caption: Hypothetical inhibition of a kinase signaling pathway.

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